3-[(Thian-4-yl)amino]propan-1-ol
Description
3-[(Thian-4-yl)amino]propan-1-ol is a propanolamine derivative featuring a thian (tetrahydrothiopyran) ring linked via an amino group to the propanol backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, cytotoxicity pathways, and other therapeutic mechanisms. The thian ring, a six-membered sulfur-containing heterocycle, contributes unique electronic and steric properties that influence solubility, lipophilicity, and receptor interactions.
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
3-(thian-4-ylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NOS/c10-5-1-4-9-8-2-6-11-7-3-8/h8-10H,1-7H2 |
InChI Key |
MJRLROHVBILXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(Thian-4-yl)amino]propan-1-ol typically involves the reaction of thian-4-ylamine with an appropriate propanol derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(Thian-4-yl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(Thian-4-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in the study of biochemical pathways and interactions involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Thian-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The thian-4-yl group plays a crucial role in its binding affinity and specificity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the 3-(substituted-amino)propan-1-ol scaffold but differ in heterocyclic substituents, leading to varied biological and physicochemical profiles:
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Heterocyclic Substituents
- Thian vs. Thiophene: The thian ring in 3-[(Thian-4-yl)amino]propan-1-ol offers a larger, more flexible sulfur-containing ring compared to thiophene (a five-membered aromatic heterocycle). This difference may enhance lipophilicity and alter binding kinetics in hydrophobic enzyme pockets .
- Pyrimidine/Pyridine vs. Thian : Compounds like CGP60474 and IV-9 incorporate nitrogen-rich aromatic systems (pyrimidine/pyridine), enabling π-π stacking and hydrogen bonding with kinase active sites. In contrast, the thian ring’s saturated structure may favor interactions with allosteric pockets or reduce metabolic instability .
Biological Activity
3-[(Thian-4-yl)amino]propan-1-ol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological applications, supported by research findings and case studies.
Chemical Structure and Properties
3-[(Thian-4-yl)amino]propan-1-ol features a thian group (a five-membered ring containing sulfur) attached to an amino group and a hydroxyl group. This unique structure contributes to its reactivity and biological interactions. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution reactions, which can yield different derivatives with potentially varied biological activities.
The biological activity of 3-[(Thian-4-yl)amino]propan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thian-4-yl moiety enhances the compound's binding affinity to enzymes or receptors, leading to modulation of their activity. This interaction can influence several biochemical pathways, including those involved in inflammation, cancer progression, and metabolic processes.
Antimicrobial Activity
Research has indicated that 3-[(Thian-4-yl)amino]propan-1-ol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
In vitro studies have shown that 3-[(Thian-4-yl)amino]propan-1-ol possesses anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways . The compound's structure may allow it to interact with key proteins involved in cell cycle regulation, making it a candidate for further development as an anticancer agent.
Table: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 3-[(Thian-4-yl)amino]propan-1-ol was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating substantial antimicrobial activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
